REACTION_CXSMILES
|
[CH2:1]([CH2:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)(Cl)Cl.[CH3:14][OH:15]>>[CH2:1]([CH2:8][NH:9][CH:1]1[CH2:2][CH2:3][O:15][CH2:14][CH2:8]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
tetrahydropyranyl-4-p-toluenesulfonate
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 70° C. for 4 hours and further at 90° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (Filler
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)CNC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |